molecular formula C19H21N5O4S B11002563 Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11002563
M. Wt: 415.5 g/mol
InChI Key: WFQYQTSPUJYPPK-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including thiazole, oxadiazole, and pyridine rings, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the oxadiazole moiety, and the coupling of the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound with minimal impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into different functional groups.

    Substitution: The presence of multiple reactive sites allows for substitution reactions, where functional groups can be replaced with others to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate
  • This compound

Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring, an oxadiazole moiety, and a pyridine group. These structural components are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown moderate to excellent antimicrobial activity against various bacterial strains . The presence of the oxadiazole and pyridine rings in this compound may enhance its efficacy against microbial pathogens.

Table 1: Antimicrobial Activity of Related Thiazole Compounds

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Thiazole AE. coli32 µg/mL
Thiazole BS. aureus16 µg/mL
Thiazole CP. aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines suggest that compounds with similar scaffolds can exhibit selective cytotoxic effects. For example, thiazole derivatives have been reported to inhibit the proliferation of cancer cells while sparing normal cells .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to disrupt microbial membranes, leading to cell death.
  • Interference with DNA Replication : Some thiazole derivatives are known to interact with DNA or RNA synthesis pathways.

Case Studies

A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives and their biological activities. It was found that modifications to the thiazole ring significantly influenced both antimicrobial and anticancer activities .

Case Study: Thiazole Derivative E

  • Tested Against : MCF-7 breast cancer cells
  • Results : IC50 value of 15 µM indicating potent cytotoxicity.

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N5O4S/c1-11(2)10-13-16(18(26)27-3)23-19(29-13)21-14(25)4-5-15-22-17(24-28-15)12-6-8-20-9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,21,23,25)

InChI Key

WFQYQTSPUJYPPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

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